N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC9978173
Molecular Formula: C18H22N4
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4 |
|---|---|
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-17(14(3)21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3 |
| Standard InChI Key | STUAWBYXQJRCAG-UHFFFAOYSA-N |
| SMILES | CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
| Canonical SMILES | CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyrimidine ring. Key substituents include:
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N-butyl group at position 7, contributing hydrophobicity.
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Methyl groups at positions 2 and 5, enhancing steric bulk.
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Phenyl ring at position 3, enabling π-π interactions with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄ |
| Molecular Weight | 294.4 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N atoms) |
| LogP (Predicted) | 4.2 ± 0.3 (Lipophilic) |
The lipophilic nature (LogP ≈ 4.2) suggests favorable membrane permeability, a critical factor for drug candidates targeting intracellular pathogens or enzymes .
Spectroscopic Characterization
While experimental spectral data for this compound are scarce, related pyrazolo[1,5-a]pyrimidines exhibit distinct NMR and MS profiles:
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¹H NMR: Methyl groups resonate at δ 1.2–2.5 ppm, aromatic protons at δ 6.8–8.1 ppm .
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MS (ESI+): Molecular ion peak at m/z 295.2 [M+H]⁺, consistent with the molecular weight.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multistep condensation and functionalization reactions:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
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Pyrimidine Annulation: Reaction with amidines or urea derivatives under acidic or basic conditions.
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N-Alkylation: Introduction of the butyl group via nucleophilic substitution .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | 65–75 |
| 2 | Guanidine hydrochloride, HCl, 100°C | 50–60 |
| 3 | 1-Bromobutane, K₂CO₃, DMF, 80°C | 70–80 |
Challenges include regioselectivity during annulation and purification of hydrophobic intermediates .
Structural Analogues and SAR
Modifications to the core structure significantly impact biological activity:
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Position 3 (Phenyl): Fluorination (e.g., 4-F-phenyl) enhances binding to ATP synthase in Mycobacterium tuberculosis .
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Position 7 (Butyl): Longer alkyl chains (e.g., pentyl) improve microsomal stability but increase hERG channel liability .
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Position 5 (Methyl): Bulkier substituents (e.g., tert-butyl) reduce metabolic clearance .
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s phenyl and pyrimidine moieties suggest potential kinase-binding activity. Related derivatives inhibit:
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c-Src Kinase: IC₅₀ = 50–200 nM, relevant for neuroprotection post-ischemia .
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Bruton’s Tyrosine Kinase (BTK): Implicated in autoimmune diseases and cancers.
Table 3: Comparative Kinase Inhibition Data
| Compound | c-Src IC₅₀ (nM) | BTK IC₅₀ (nM) |
|---|---|---|
| N-Butyl Derivative (This) | Not reported | Not reported |
| EVT-12358535 (Analog) | — | 15 |
| PMC-9506485 Lead | — | 8 |
Future Directions and Challenges
Target Validation
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Proteomic Studies: Identify off-target interactions using affinity chromatography-MS.
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In Vivo Efficacy: Evaluate pharmacokinetics in murine TB models .
Structural Optimization
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